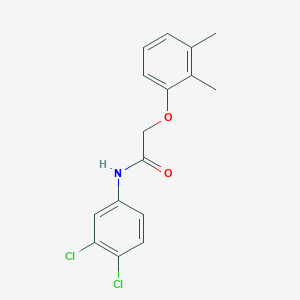

![molecular formula C18H25FN4 B5559785 (3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5559785.png)

(3S)-1-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,N-dimethylazepan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including reductive amination, Ullmann coupling, and cyclocondensation processes. For instance, the direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline using NaBH4/I2 as a reducing agent under neutral conditions illustrates the type of reaction that might be employed in synthesizing similar compounds (Bawa, Ahmad, & Kumar, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques like X-ray diffraction and NMR spectroscopy. The crystallographic studies often reveal interesting details about the tautomeric equilibria and non-covalent interactions, such as hydrogen bonding, that influence the stability and reactivity of these molecules (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrazole derivatives includes their participation in various organic reactions, such as cyclocondensation with 1,3-binucleophiles, leading to fluorine-containing heterocyclic 3-methyl-1-phenylpyrazol-5-one derivatives (Sokolov & Aksinenko, 2012). These reactions are critical for modifying the core structure to enhance specific properties or introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Efficient Synthesis of Pyridine-Pyrimidines : The compound has been utilized in the efficient synthesis of pyridine-pyrimidines and their derivatives using microwave irradiation and solvent-free conditions. This synthesis technique highlights the compound's role in promoting high-yield chemical reactions in organic chemistry (Rahmani et al., 2018).

Spectroscopic and Crystallographic Investigations : Another study involved the use of derivatives of the compound in spectroscopic and crystallographic investigations, offering insights into their structural and electronic properties (Hayvalı et al., 2010).

Material Science and Engineering

Corrosion Inhibition : In the field of material science, derivatives of this compound have been studied for their inhibitive effect on the corrosion of pure iron in acidic media, indicating potential applications in corrosion protection (Chetouani et al., 2005).

Functional Modification of Hydrogels : The compound has been used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels, prepared via radiation-induced polymerization. This research suggests its potential in enhancing the properties of hydrogel-based materials for medical applications (Aly et al., 2015).

Organic Electronics

- Multi-stimuli Responsive Materials : Research has been conducted on the use of derivatives of this compound in the creation of novel multi-stimuli responsive materials, which have potential applications in organic electronics and security inks (Lu & Xia, 2016).

Medicinal Chemistry

Antipsychotic Agent Synthesis : Derivatives of the compound have been synthesized and evaluated as potential antipsychotic agents. These studies contribute to the understanding of novel pharmacophores in the development of psychiatric medications (Wise et al., 1987).

Histamine H3 Receptor Antagonists : Research in this area involves the synthesis of histamine H3 receptor antagonists, showcasing the compound's role in the development of new treatments for disorders related to histamine activity (Gao et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN4/c1-22(2)17-8-3-4-9-23(13-17)12-15-11-20-21-18(15)14-6-5-7-16(19)10-14/h5-7,10-11,17H,3-4,8-9,12-13H2,1-2H3,(H,20,21)/t17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRONUSHKZCKFX-KRWDZBQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCCN(C1)CC2=C(NN=C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N,N-dimethylazepan-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

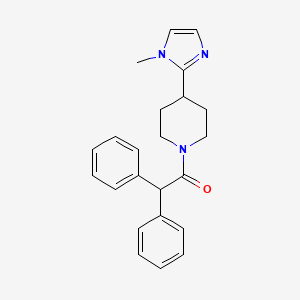

![2-benzyl-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5559703.png)

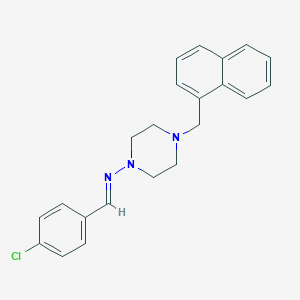

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

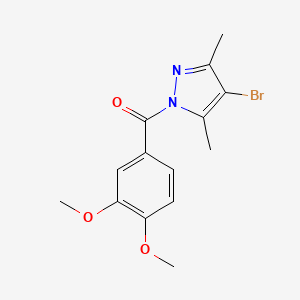

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)

![5,5-dimethyl-3-(2-methyl-2-propen-1-yl)-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5559732.png)

![5-hydroxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5559744.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5559745.png)

![2-[2-(dimethylamino)ethyl]-8-[(2-hydroxyphenoxy)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5559761.png)

![ethyl 2-[(anilinocarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5559764.png)

![4-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid](/img/structure/B5559771.png)

![2-phenyltetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B5559788.png)